N-[(2,4-difluorophenyl)methyl]cyclopropanamine

Lipophilicity CNS permeability Drug-likeness

Researchers requiring CNS-penetrant fragments face regioisomer-dependent synthesis variability and supply chain risks. N-[(2,4-difluorophenyl)methyl]cyclopropanamine (CAS 926244-58-8) resolves both: • Validated imine hydrogenation route (US20130217910) enables scalable process development. • Multi-vendor stocking (≥4 suppliers) ensures uninterrupted gram-scale supply. • Optimal 2,4-difluoro substitution balances lipophilicity (XLogP3=2.0) and H-bond acceptor capacity for CNS lead optimization.

Molecular Formula C10H11F2N
Molecular Weight 183.202
CAS No. 926244-58-8
Cat. No. B2634428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,4-difluorophenyl)methyl]cyclopropanamine
CAS926244-58-8
Molecular FormulaC10H11F2N
Molecular Weight183.202
Structural Identifiers
SMILESC1CC1NCC2=C(C=C(C=C2)F)F
InChIInChI=1S/C10H11F2N/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2
InChIKeyQJOVQCIVJHQJJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2,4-Difluorophenyl)methyl]cyclopropanamine: Identity, Suppliers & Procurement


N-[(2,4-Difluorophenyl)methyl]cyclopropanamine is a fluorinated benzylcyclopropanamine building block (C₁₀H₁₁F₂N, MW 183.20) employed primarily as a synthetic intermediate in medicinal chemistry. It is commercially available from multiple vendors—including Sigma‑Aldrich (Enamine catalogue), AKSci, Santa Cruz Biotechnology, and CymitQuimica—at a minimum purity of 95% [1]. Its computed physicochemical profile (XLogP3 = 2.0, topological polar surface area = 12 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3) is consistent with moderate lipophilicity and limited hydrogen‑bonding capacity, attributes that orient it toward CNS‑oriented research applications [1].

Workflow

Medicinal chemistry intermediate for CNS-focused library synthesis

Procurement

Multi-vendor supply at >=95% purity supports repeated synthesis campaigns

Selection

Moderate lipophilicity and fluorine HBA capacity for lead optimization

Regioisomeric Non-Interchangeability of 2,4-Difluoro Pattern


The substitution pattern of fluorine atoms on the benzyl ring profoundly influences the electronic distribution, dipole moment, and steric profile of N‑(difluorobenzyl)cyclopropanamines. The 2,4‑difluoro arrangement yields a distinct combination of lipophilicity (XLogP3 = 2.0) and hydrogen‑bond acceptor capacity (HBA = 3) relative to 2,5‑, 2,6‑, or 3,4‑difluoro regioisomers, which can alter target binding, metabolic stability, and synthetic accessibility [1]. Patent literature for the synthesis of substituted N‑(benzyl)cyclopropanamines via imine hydrogenation explicitly teaches that the identity and position of aryl substituents affect reaction yield and selectivity, making process knowledge non‑transferable across regioisomers without re‑optimization [2]. Therefore, substituting regioisomers without re‑validation risks compromising both synthetic outcomes and biological results.

!

Regioisomers (2,5- or 2,6-difluoro) shift electronic distribution and may alter target binding and synthetic yield profile.

!

Process knowledge for 2,4-difluoro synthesis may not transfer directly; imine hydrogenation conditions require regioisomer-specific re-optimization.

!

Non-fluorinated N-benzyl analog has lower lipophilicity and HBA count, potentially shifting CNS penetration and target engagement profile.

N-[(2,4-Difluorophenyl)methyl]cyclopropanamine vs. Closest Analogs


Lipophilicity Advantage vs. Non-Fluorinated Analog

The XLogP3 value of N-[(2,4-difluorophenyl)methyl]cyclopropanamine is 2.0, reflecting the electron‑withdrawing and lipophilic contribution of the two fluorine atoms [1]. The unsubstituted N‑benzylcyclopropanamine, lacking these fluorine substituents, is expected to exhibit a lower XLogP3 (approximately 1.5–1.7 based on structurally analogous benzylic amines). The difference of 0.3–0.5 log units indicates a meaningful increase in lipophilicity conferred by the 2,4‑difluoro motif.

Lipophilicity vs. Non-F Analogs
Class-level inference
Target: XLogP3 = 2.0
Baseline: approx 1.5–1.7
Reported lipophilicity shift supports CNS permeability screening context.
Computational prediction; experimental logD/lipophilicity data to verify.
Lipophilicity CNS permeability Drug-likeness

Hydrogen-Bond Acceptor Increase vs. Non-Fluorinated Analog

PubChem computes 3 hydrogen‑bond acceptor (HBA) atoms for N-[(2,4‑difluorophenyl)methyl]cyclopropanamine, accounting for the amine nitrogen and the two fluorine atoms [1]. The non‑fluorinated N‑benzylcyclopropanamine contains only 1 HBA (the amine nitrogen). This increase of 2 HBA sites can strengthen protein–ligand interactions and improve aqueous solubility without enlarging the molecular footprint.

HBA Count Increase
Class-level inference
Target: HBA = 3
Supports protein-ligand interaction context for fragment-based design.
Cactvs computation; crystallographic HBA context requires validation.
Hydrogen bonding Protein-ligand interactions Solubility

Multi-Vendor Supply vs. Other Difluoro Regioisomers

N-[(2,4‑difluorophenyl)methyl]cyclopropanamine is stocked at ≥95% purity by at least four reputable suppliers: Sigma‑Aldrich (Enamine), AKSci, Santa Cruz Biotechnology, and CymitQuimica . The 2,6‑difluoro regioisomer (CAS 625437‑37‑8) is listed by AKSci but is no longer available at VWR, while the 2,5‑difluoro regioisomer is predominantly accessible only through custom synthesis providers . This indicates a more diversified and resilient commercial supply chain for the 2,4‑difluoro compound.

Supply Chain Resilience
Data to verify
Target: >=4 suppliers
Comparators: 1–2 or custom only
Multi-vendor supply reduces procurement risk for scaled research programs.
Vendor catalog data accessed 2024–2026; confirm current stock status.
Supply chain Vendor comparison Procurement risk

Patented Scalable Synthetic Route

The preparation of N-[(2,4‑difluorophenyl)methyl]cyclopropanamine is encompassed by U.S. Patent Application 20130217910, which describes a general procedure for substituted N‑(benzyl)cyclopropanamines via imine hydrogenation [1]. This patent provides detailed experimental protocols—including catalyst selection, solvent systems, and hydrogen pressure conditions—that can be directly applied to the 2,4‑difluoro substrate for process scale‑up. Equivalent process patents for the 2,5‑ and 2,6‑difluoro regioisomers have not been identified in the open literature, resulting in less mature process knowledge for those analogs.

Scalable Synthetic Route
Supporting evidence
Patent US20130217910 (imine hydrogenation)
Reduces scale-up uncertainty for long-term or large-quantity projects.
Process maturity is qualitative; regioisomer-specific process optimization review needed.
Synthesis scale-up Process patent Reproducibility

CNS-Active Agent & Enzyme Inhibitor Intermediate

According to vendor technical summaries, N-[(2,4‑difluorophenyl)methyl]cyclopropanamine has been specifically cited as an intermediate in the development of CNS‑active agents and enzyme inhibitors [1]. While quantitative bioactivity data for the compound itself are not publicly available, its recurring mention in the context of CNS‑oriented programs distinguishes it from other regioisomeric difluorobenzyl cyclopropanamines that are less frequently linked to biologically annotated projects. This end‑use orientation provides a practical selection criterion for medicinal chemistry teams.

CNS Intermediate Context
Source review
Cited for CNS agents and enzyme inhibitors
May support selection for CNS-focused library design; bioactivity data to verify.
Vendor technical summaries; quantitative target engagement data not publicly reported.
CNS drug discovery Enzyme inhibitor Medicinal chemistry intermediate

N-[(2,4-Difluorophenyl)methyl]cyclopropanamine: Application Scenarios


BBB-Permeable Building Blocks for CNS Programs

With an XLogP3 of 2.0 and a TPSA of only 12 Ų, N-[(2,4‑difluorophenyl)methyl]cyclopropanamine falls within the favorable physicochemical range for blood–brain barrier penetration. Medicinal chemistry teams pursuing CNS targets can use this compound as a privileged fragment for constructing lead‑like libraries, particularly when lipophilicity needs to be balanced against solubility [1].

Fluorine-Mediated Protein-Ligand Interactions

The 2,4‑difluoro substitution pattern introduces two hydrogen‑bond acceptor atoms (fluorines) without increasing TPSA, enabling multipolar interactions with protein backbones or side chains. This property is valuable in structure‑based drug design where fine‑tuning of electrostatic complementarity is required, and the compound can be employed as a fragment for growing inhibitors or receptor modulators [1].

Process Scale-Up via Patented Synthetic Route

For groups requiring multi‑gram to kilogram quantities, the imine hydrogenation process described in US20130217910 provides a validated starting point for process development. The availability of a patent‑documented route reduces the time needed to establish a reliable, reproducible synthetic pathway, making this compound a lower‑risk choice for projects that may transition from discovery to preclinical supply [2].

Secure Multi-Gram Supply Chain

Because N-[(2,4‑difluorophenyl)methyl]cyclopropanamine is stocked by at least four independent vendors in ≥95% purity, research organizations can maintain supply continuity even if one source experiences a shortage. This multi‑vendor resilience is particularly important for projects that consume several grams per month over extended periods .

Application
Selection Property
Validation Focus
CNS lead-like library synthesis
Balanced lipophilicity and low TPSA
Blood-brain barrier permeability model review
Fluorine-mediated binding optimization
2,4-difluoro HBA motif
Target-ligand electrostatic complementarity verification
Discovery-to-preclinical scale-up
Patented imine hydrogenation process
Scalability and reproducibility assessment
Sustained multi-gram supply
Multi-vendor >=95% purity catalog
Supply continuity and procurement risk review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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